![molecular formula C13H17NO B13826515 (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)
(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-2-benzyl-2-azabicyclo[221]heptan-7-ol is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules. Additionally, it has applications in drug discovery, where it serves as a scaffold for developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol include other azabicyclic structures such as 2-azabicyclo[3.2.1]octane and oxygenated 2-azabicyclo[2.2.1]heptanes .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in the development of new drugs and materials.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13?/m1/s1 |
Clave InChI |
GRNDIXAFZQOWOE-ZNRZSNADSA-N |
SMILES isomérico |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)O |
SMILES canónico |
C1CC2C(C1CN2CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)
![(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)
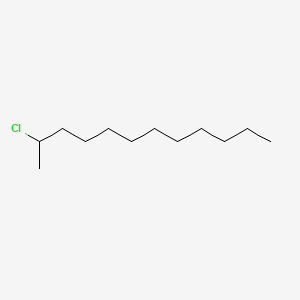

![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
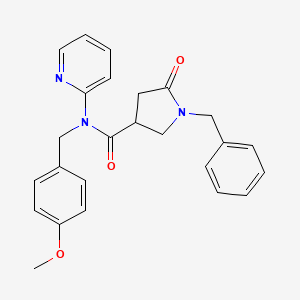
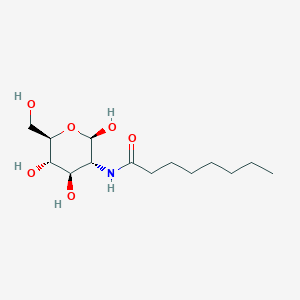
![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
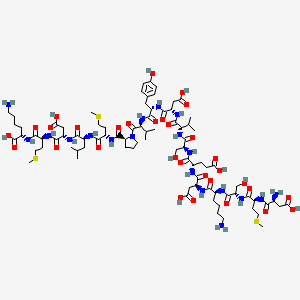
![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
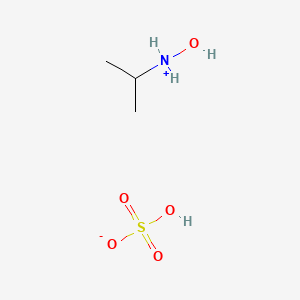
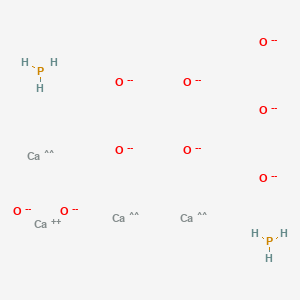
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)

